molecular formula C29H49N5O7 B10819186 cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val]

cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val]

Cat. No.: B10819186
M. Wt: 579.7 g/mol
InChI Key: BHOYUZRQFBRFCM-JCVPDUGOSA-N
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Description

Cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val] is a cyclic peptide belonging to the class of diketopiperazines. These compounds are characterized by their cyclic dipeptide structure, which is formed through the cyclization of linear dipeptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val] typically involves the cyclization of a linear peptide precursor. The linear peptide is synthesized using standard solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid support. After the linear peptide is assembled, it is cleaved from the solid support and cyclized under specific conditions to form the cyclic peptide .

Industrial Production Methods

Industrial production of cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val] follows similar principles as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent, to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate and purify the cyclic peptide .

Chemical Reactions Analysis

Types of Reactions

Cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or carbonylated derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its diverse scientific research applications further highlight its uniqueness compared to other diketopiperazines .

Properties

Molecular Formula

C29H49N5O7

Molecular Weight

579.7 g/mol

IUPAC Name

(3R,10S,13S,19S)-10,11,14-trimethyl-3-(2-methylpropyl)-13,16-di(propan-2-yl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone

InChI

InChI=1S/C29H49N5O7/c1-16(2)15-21-27(38)34-14-10-11-20(34)26(37)31-23(17(3)4)28(39)33(9)24(18(5)6)29(40)32(8)19(7)25(36)30-13-12-22(35)41-21/h16-21,23-24H,10-15H2,1-9H3,(H,30,36)(H,31,37)/t19-,20-,21+,23?,24-/m0/s1

InChI Key

BHOYUZRQFBRFCM-JCVPDUGOSA-N

Isomeric SMILES

C[C@H]1C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)NC(C(=O)N([C@H](C(=O)N1C)C(C)C)C)C(C)C)CC(C)C

Canonical SMILES

CC1C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)C(C)C)CC(C)C

Origin of Product

United States

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